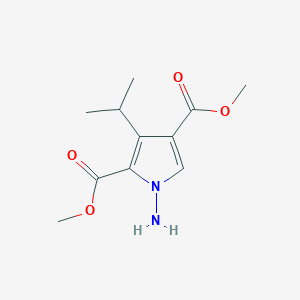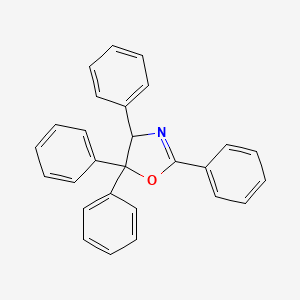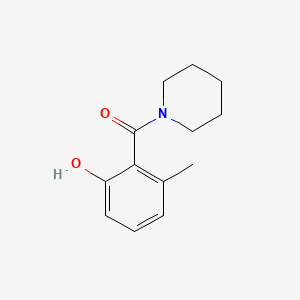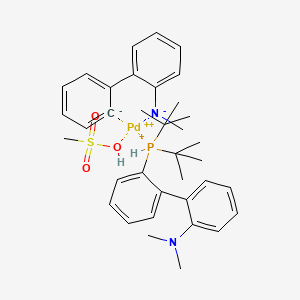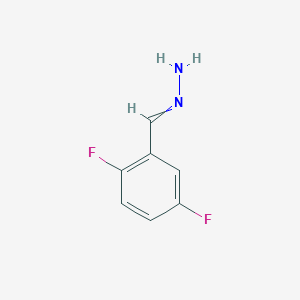
(2,5-Difluorophenyl)methylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluorobenzylidene)hydrazine is an organic compound with the molecular formula C7H6F2N2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a 2,5-difluorobenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorobenzylidene)hydrazine typically involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,5-Difluorobenzaldehyde+Hydrazine→(2,5-Difluorobenzylidene)hydrazine+Water
Industrial Production Methods
While specific industrial production methods for (2,5-Difluorobenzylidene)hydrazine are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluorobenzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,5-Difluorobenzylidene)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,5-Difluorobenzylidene)hydrazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dichlorobenzylidene)hydrazine
- (2,5-Dimethylbenzylidene)hydrazine
- (2,5-Difluorophenyl)methylidenehydrazine
Uniqueness
(2,5-Difluorobenzylidene)hydrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6F2N2 |
|---|---|
Poids moléculaire |
156.13 g/mol |
Nom IUPAC |
(2,5-difluorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 |
Clé InChI |
OFIJRHPCOCLTSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C=NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
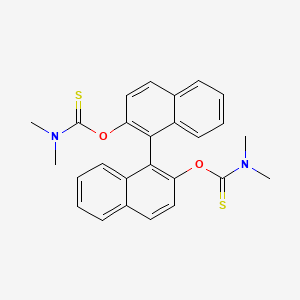
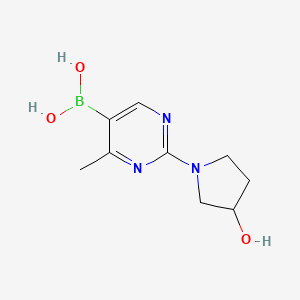
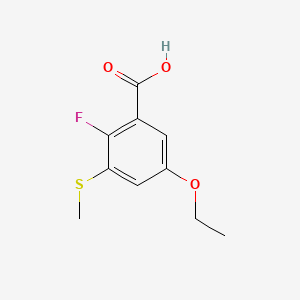
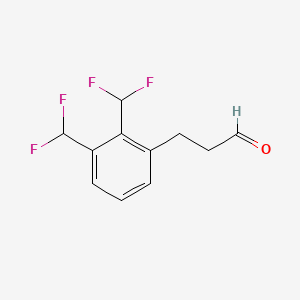
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
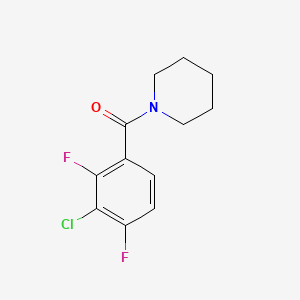
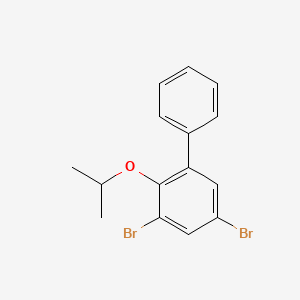
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
